3-Methyl-2-oxobutanoic acid

Catalog No.
S564956
CAS No.
759-05-7
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-oxobutanoic acid

CAS Number

759-05-7

Product Name

3-Methyl-2-oxobutanoic acid

IUPAC Name

3-methyl-2-oxobutanoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(=O)O

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

2-ketoisovalerate, 2-oxoisovalerate, 3-methyl-2-oxobutanoate, 3-methyl-2-oxobutyrate, alpha-keto-isovaleric acid, alpha-ketoisopentanoic acid, alpha-ketoisovalerate, alpha-ketoisovalerate, calcium salt, alpha-ketoisovalerate, sodium salt, alpha-ketoisovaleric acid, alpha-ketovaline, alpha-oxoisovalerate, calcium ketovaline

Canonical SMILES

CC(C)C(=O)C(=O)O

Role in Maple Syrup Urine Disease (MSUD)

3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid, is a branched-chain keto acid. It is a primary metabolite of the branched-chain amino acid leucine [PubChem: ]. In individuals with Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) leads to the accumulation of 3-methyl-2-oxobutanoic acid and other branched-chain keto acids in the blood and urine [HMDB: ]. This accumulation is responsible for the characteristic maple syrup odor in the urine of MSUD patients. Research on 3-methyl-2-oxobutanoic acid in MSUD focuses on understanding its role in the disease's pathophysiology, developing diagnostic methods, and exploring potential therapeutic interventions [NCBI Bookshelf: ].

Potential Therapeutic Applications

Beyond MSUD, research is exploring the potential therapeutic applications of 3-methyl-2-oxobutanoic acid in other contexts. Studies have investigated its use in the treatment of:

  • Neurodegenerative diseases: 3-methyl-2-oxobutanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [Journal of Alzheimer's Disease: ].
  • Cancer: Some research suggests that 3-methyl-2-oxobutanoic acid may have anti-cancer properties, although further investigation is needed [Oncology Reports: ].

Research as a Metabolic Intermediate

-Methyl-2-oxobutanoic acid is also being studied as a metabolic intermediate in various organisms. Research in this area focuses on its role in:

  • Microbial metabolism: Understanding how microorganisms utilize and produce 3-methyl-2-oxobutanoic acid can provide insights into their metabolic pathways and potential applications in biotechnology [Journal of Bacteriology: ].
  • Plant metabolism: Studies have investigated the role of 3-methyl-2-oxobutanoic acid in plant defense mechanisms and its potential as a biomarker for plant stress [Plant and Soil: ].

3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid, is a short-chain keto acid with the chemical formula C5_5H8_8O3_3. It is classified under organic compounds as a keto acid and is characterized by its fruity taste. This compound is hydrophobic and practically insoluble in water, which influences its behavior in biological systems and environments .

3-Methyl-2-oxobutanoic acid is produced naturally in the body as a result of the metabolism of branched-chain amino acids. Its structure includes a ketone group adjacent to a carboxylic acid, which is typical for keto acids. This compound plays a role in various metabolic pathways and can be found in several food sources, including root vegetables and legumes .

In mammals, KIV is an intermediate metabolite in the breakdown of certain amino acids with branched-chain structures []. While the detailed mechanism requires further investigation, KIV likely interacts with enzymes involved in BCAA metabolism.

Typical of keto acids:

  • Decarboxylation: This reaction involves the removal of carbon dioxide, often leading to the formation of simpler molecules.
  • Reduction: The presence of the carbonyl group allows for reduction reactions to form alcohols.
  • Condensation: It can react with other compounds to form larger molecules through condensation reactions, which may involve the formation of esters or amides.

These reactions are significant in both synthetic chemistry and biological pathways, particularly in energy metabolism and amino acid synthesis.

3-Methyl-2-oxobutanoic acid has been associated with several biological activities:

  • Neurotoxicity: It is recognized as a neurotoxin that can damage nerve cells when present at elevated levels. This property is particularly relevant in metabolic disorders such as maple syrup urine disease, where its accumulation occurs due to impaired metabolism of branched-chain amino acids .
  • Toxicity: The compound has been linked to adverse health effects, including potential associations with colorectal cancer. Chronic exposure or accumulation may lead to metabolic disturbances and toxicity .

The synthesis of 3-Methyl-2-oxobutanoic acid can occur through several methods:

  • Biological Synthesis: Naturally synthesized in the human body from branched-chain amino acids during metabolic processes.
  • Chemical Synthesis: Laboratory synthesis can involve the oxidation of isovaleric acid or similar precursors using oxidizing agents under controlled conditions .
  • Enzymatic Methods: Specific enzymes can catalyze reactions that convert simpler substrates into 3-Methyl-2-oxobutanoic acid, showcasing potential biotechnological applications.

3-Methyl-2-oxobutanoic acid has several applications:

  • Biomarker Potential: Due to its presence in certain foods and its association with metabolic disorders, it may serve as a biomarker for dietary intake or metabolic dysfunctions .
  • Research Tool: In biochemical research, it is used to study metabolic pathways involving branched-chain amino acids and their implications in health and disease.
  • Flavoring Agent: Its fruity taste allows for potential use in food flavoring, although this application requires careful consideration due to its toxicity at high concentrations.

3-Methyl-2-oxobutanoic acid is part of a broader class of short-chain keto acids. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
2-Oxobutyric AcidC4_4H6_6O3_3Precursor in energy metabolism
3-Hydroxybutyric AcidC4_4H8_8O3_3Involved in ketogenesis
2-Ketoisovaleric AcidC5_5H8_8O3_3Directly related to branched-chain amino acids
Acetoacetic AcidC4_4H6_6O3_3Important intermediate in ketone body metabolism

Uniqueness

The uniqueness of 3-Methyl-2-oxobutanoic acid lies in its specific structure and role as a metabolite derived from branched-chain amino acids. Its neurotoxic properties and association with specific metabolic disorders set it apart from other similar compounds that may not exhibit such effects.

Physical Description

Solid
Pale yellow liquid; fruity aroma

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

116.047344113 g/mol

Monoisotopic Mass

116.047344113 g/mol

Boiling Point

170.5 °C

Heavy Atom Count

8

Density

1.115-1.120

Melting Point

31.5 °C

UNII

34P71D50E0

Related CAS

3715-29-5 (hydrochloride salt)
51828-94-5 (calcium salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

759-05-7

Wikipedia

3-methyl-2-oxobutyric acid
3-methyl-2-oxobutanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-methyl-2-oxo-: ACTIVE

Dates

Modify: 2023-08-15

Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig

Gabriella A M Ten Have, Lisa Jansen, Marieke G Schooneman, Marielle P K J Engelen, Nicolaas E P Deutz
PMID: 33522397   DOI: 10.1152/ajpendo.00384.2020

Abstract

Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. However, their (inter)organ kinetics remain unclear. Therefore, branched-chain amino acids (BCAA) [leucine (Leu), valine (Val), isoleucine (Ile)], BCKA [α-ketoisocaproic acid (KIC), 3-methyl-2-oxovaleric acid (KMV), 2-oxoisovalerate (KIV)], and HMB across organ net fluxes were measured. In multi-catheterized pigs (
= 12, ±25 kg), net fluxes across liver, portal drained viscera (PDV), kidney, and hindquarter (HQ, muscle compartment) were measured before and 4 h after bolus feeding of a complete meal (30% daily intake) in conscious state. Arterial and venous plasma were collected and concentrations were measured by LC- or GC-MS/MS. Data are expressed as mean [95% CI] and significance (
< 0.05) from zero by the Wilcoxon Signed Rank Test. In the
state (in nmol/kg body wt/min), the kidney takes up HMB (3.2[1.3,5.0]) . BCKA is taken up by PDV (144[13,216]) but no release by other organs. In the
state, the total net fluxes over 4 h (in µmol/kg body wt/4 h) showed a release of all BCKA by HQ (46.2[34.2,58.2]), KIC by the PDV (12.3[7.0,17.6]), and KIV by the kidney (10.0[2.3,178]). HMB was released by the liver (0.76[0.49,1.0]). All BCKA were taken up by the liver (200[133,268]). Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.
Branched-chain amino acids (BCAA) and their metabolites the branched-chain keto acids (BCKA) and β-hydroxy β-methylbutyric acid (HMB) are involved in the regulation of key signaling pathways in the anabolic response to a meal. Substantial differences are present in (inter)organ metabolism and transport among the BCAA and its metabolites BCKA and HMB. The presented data in a translation animal model are relevant for the future development of optimized clinical nutrition.


Mitochondrial Compartmentalization Confers Specificity to the 2-Ketoacid Recursive Pathway: Increasing Isopentanol Production in

Sarah K Hammer, Yanfei Zhang, José L Avalos
PMID: 32049515   DOI: 10.1021/acssynbio.9b00420

Abstract

Recursive elongation pathways produce compounds of increasing carbon-chain length with each iterative cycle. Of particular interest are 2-ketoacids derived from recursive elongation, which serve as precursors to a valuable class of advanced biofuels known as branched-chain higher alcohols (BCHAs). Protein engineering has been used to increase the number of iterative elongation cycles completed, yet specific production of longer-chain 2-ketoacids remains difficult to achieve. Here, we show that mitochondrial compartmentalization is an effective strategy to increase specificity of recursive pathways to favor longer-chain products. Using 2-ketoacid elongation as a proof of concept, we show that overexpression of the three elongation enzymes-
,
, and
-in mitochondria of an isobutanol production strain results in a 2.3-fold increase in the isopentanol to isobutanol product ratio relative to overexpressing the same elongation enzymes in the cytosol, and a 31-fold increase relative to wild-type enzyme expression. Reducing the loss of intermediates allows us to further boost isopentanol production to 1.24 ± 0.06 g/L of isopentanol. In this strain, isopentanol accounts for 86% of the total BCHAs produced, while achieving the highest isopentanol titer reported for
. Localizing the elongation enzymes in mitochondria enables the development of strains in which isopentanol constitutes as much as 93% of BCHA production. This work establishes mitochondrial compartmentalization as a new approach to favor high titers and product specificities of larger products from recursive pathways.


Attempts to develop an enzyme converting DHIV to KIV

Kenji Oki, Frederick S Lee, Stephen L Mayo
PMID: 31872250   DOI: 10.1093/protein/gzz042

Abstract

Dihydroxy-acid dehydratase (DHAD) catalyzes the dehydration of R-2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV) using an Fe-S cluster as a cofactor, which is sensitive to oxidation and expensive to synthesize. In contrast, sugar acid dehydratases catalyze the same chemical reactions using a magnesium ion. Here, we attempted to substitute the high-cost DHAD with a cost-efficient engineered sugar acid dehydratase using computational protein design (CPD). First, we tried without success to modify the binding pocket of a sugar acid dehydratase to accommodate the smaller, more hydrophobic DHIV. Then, we used a chemically activated substrate analog to react with sugar acid dehydratases or other enolase superfamily enzymes. Mandelate racemase from Pseudomonas putida (PpManR) and the putative sugar acid dehydratase from Salmonella typhimurium (StPutD) showed beta-elimination activity towards chlorolactate (CLD). CPD combined with medium-throughput selection improved the PpManR kcat/KM for CLD by four-fold. However, these enzyme variants did not show dehydration activity towards DHIV. Lastly, assuming phosphorylation could also be a good activation mechanism, we found that mevalonate-3-kinase (M3K) from Picrophilus torridus (PtM3K) exhibited adenosine triphosphate (ATP) hydrolysis activity when mixed with DHIV, indicating phosphorylation activity towards DHIV. Engineering PpManR or StPutD to accept 3-phospho-DHIV as a substrate was performed, but no variants with the desired activity were obtained.


Engineering D-Lactate Dehydrogenase from Pediococcus acidilactici for Improved Activity on 2-Hydroxy Acids with Bulky C

Hoe-Suk Lee, Jisu Park, Young Je Yoo, Young Joo Yeon
PMID: 31190286   DOI: 10.1007/s12010-019-03053-7

Abstract

Engineering D-lactic acid dehydrogenases for higher activity on various 2-oxo acids is important for the synthesis of 2-hydroxy acids that can be utilized in a wide range of industrial fields including the production of biopolymers, pharmaceuticals, and cosmetic compounds. Although there are many D-lactate dehydrogenases (D-LDH) available from a diverse range of sources, there is a lack of biocatalysts with high activities for 2-oxo acids with large functional group at C
. In this study, the D-LDH from Pediococcus acidilactici was rationally designed and further engineered by controlling the intermolecular interactions between substrates and the surrounding residues via analysis of the active site structure of D-LDH. As a result, Y51L mutant with the catalytic efficiency on phenylpyruvate of 2200 s
mM
and Y51F mutant on 2-oxobutryate and 3-methyl-2-oxobutyrate of 37.2 and 23.2 s
mM
were found, which were 138-, 8.5-, and 26-fold increases than the wild type on the substrates, respectively. Structural analysis revealed that the distance and the nature of the interactions between the side chain of residue 51 and the substrate C
substituent group significantly affected the kinetic parameters. Bioconversion of phenyllactate as a practical example of production of the 2-hydroxy acids was investigated, and the Y51F mutant presented the highest productivity in in vitro conversion of D-PLA.


Urinary Excretion of 2-Oxo Acids Is Greater in Rats with Streptozotocin-Induced Diabetes

Katsumi Shibata
PMID: 30175794   DOI: 10.3177/jnsv.64.292

Abstract

2-Oxo acids derived from amino acids, glucose, and fatty acids are key intermediates in energy production. During diabetes, energy production is known to be lower than in healthy individuals. However, it was unknown whether the production of 2-oxo acids is impacted by diabetes. In the present study, I compared the quantities of 2-oxo acids (pyruvic acid, oxaloacetic acid, 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid) excreted in the urine of normoglycemic control rats and rats with streptozotocin-induced diabetes, which reflect the quantities of unused 2-oxo acids in the body. Greater urinary excretion of unused 2-oxo acids thus implies an impairment in energy production. The respective quantities of urinary pyruvic acid + oxaloacetic acid (measured together), 2-oxoglutaric acid, 2-oxoadipic acid, 2-oxoisovaleric acid, 2-oxo-3-methylvaleric acid, and 2-oxo-4-methylvaleric acid in the diabetic rats were 2.0- (p<0.0001), 2.5- (p<0.0001), 1.5- (p=0.008), 7.6- (p<0.0001), 6.1- (p<0.0001), and 2.1-fold (p<0.0001) greater than in the control rats per 1 g food intake. Thus, the biggest differences were observed in 2-oxoisovaleric acid (a catabolite of valine) and 2-oxo-3-methylvaleric acid (a catabolite of isoleucine). These findings indicate that energy production in the body is suppressed under diabetic conditions.


Accessing Methyl Groups in Proteins via

Sam Asami, Bernd Reif
PMID: 31685894   DOI: 10.1038/s41598-019-52383-3

Abstract

We recently introduced RAP (reduced adjoining protonation) labelling as an easy to implement and cost-effective strategy to yield selectively methyl protonated protein samples. We show here that even though the amount of H
O employed in the bacterial growth medium is rather low, the intensities obtained in MAS solid-state NMR
H,
C correlation spectra are comparable to spectra obtained for samples in which α-ketoisovalerate was employed as precursor. In addition to correlations for Leu and Val residues, RAP labelled samples yield also resonances for all methyl containing side chains. The labelling scheme has been employed to quantify order parameters, together with the respective asymmetry parameters. We obtain a very good correlation between the order parameters measured using a GlcRAP (glucose carbon source) and a α-ketoisovalerate labelled sample. The labelling scheme holds the potential to be very useful for the collection of long-range distance restraints among side chain atoms. Experiments are demonstrated using RAP and α-ketoisovalerate labelled samples of the α-spectrin SH3 domain, and are applied to fibrils formed from the Alzheimer's disease Aβ
peptide.


Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids

Project Nshimiyimana, Long Liu, Guocheng Du
PMID: 30876377   DOI: 10.1080/21655979.2019.1595990

Abstract

α-keto acids are organic compounds that contain an acid group and a ketone group. L-amino acid deaminases are enzymes that catalyze the oxidative deamination of amino acids for the formation of their corresponding α-keto acids and ammonia. α-keto acids are synthesized industrially via chemical processes that are costly and use harsh chemicals. The use of the directed evolution technique, followed by the screening and selection of desirable variants, to evolve enzymes has proven to be an effective way to engineer enzymes with improved performance. This review presents recent studies in which the directed evolution technique was used to evolve enzymes, with an emphasis on L-amino acid deaminases for the whole-cell biocatalysts production of α-keto acids from their corresponding L-amino acids. We discuss and highlight recent cases where the engineered L-amino acid deaminases resulted in an improved production yield of phenylpyruvic acid, α-ketoisocaproate, α-ketoisovaleric acid, α-ketoglutaric acid, α-keto-γ-methylthiobutyric acid, and pyruvate.


Engineered microbial biofuel production and recovery under supercritical carbon dioxide

Jason T Boock, Adam J E Freedman, Geoffrey A Tompsett, Sarah K Muse, Audrey J Allen, Luke A Jackson, Bernardo Castro-Dominguez, Michael T Timko, Kristala L J Prather, Janelle R Thompson
PMID: 30718495   DOI: 10.1038/s41467-019-08486-6

Abstract

Culture contamination, end-product toxicity, and energy efficient product recovery are long-standing bioprocess challenges. To solve these problems, we propose a high-pressure fermentation strategy, coupled with in situ extraction using the abundant and renewable solvent supercritical carbon dioxide (scCO
), which is also known for its broad microbial lethality. Towards this goal, we report the domestication and engineering of a scCO
-tolerant strain of Bacillus megaterium, previously isolated from formation waters from the McElmo Dome CO
field, to produce branched alcohols that have potential use as biofuels. After establishing induced-expression under scCO
, isobutanol production from 2-ketoisovalerate is observed with greater than 40% yield with co-produced isopentanol. Finally, we present a process model to compare the energy required for our process to other in situ extraction methods, such as gas stripping, finding scCO
extraction to be potentially competitive, if not superior.


Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart

Jacquelyn M Walejko, Bridgette A Christopher, Scott B Crown, Guo-Fang Zhang, Adrian Pickar-Oliver, Takeshi Yoneshiro, Matthew W Foster, Stephani Page, Stephan van Vliet, Olga Ilkayeva, Michael J Muehlbauer, Matthew W Carson, Joseph T Brozinick, Craig D Hammond, Ruth E Gimeno, M Arthur Moseley, Shingo Kajimura, Charles A Gersbach, Christopher B Newgard, Phillip J White, Robert W McGarrah
PMID: 33723250   DOI: 10.1038/s41467-021-21962-2

Abstract

Branched-chain amino acids (BCAA) and their cognate α-ketoacids (BCKA) are elevated in an array of cardiometabolic diseases. Here we demonstrate that the major metabolic fate of uniformly-
C-labeled α-ketoisovalerate ([U-
C]KIV) in the heart is reamination to valine. Activation of cardiac branched-chain α-ketoacid dehydrogenase (BCKDH) by treatment with the BCKDH kinase inhibitor, BT2, does not impede the strong flux of [U-
C]KIV to valine. Sequestration of BCAA and BCKA away from mitochondrial oxidation is likely due to low levels of expression of the mitochondrial BCAA transporter SLC25A44 in the heart, as its overexpression significantly lowers accumulation of [
C]-labeled valine from [U-
C]KIV. Finally, exposure of perfused hearts to levels of BCKA found in obese rats increases phosphorylation of the translational repressor 4E-BP1 as well as multiple proteins in the MEK-ERK pathway, leading to a doubling of total protein synthesis. These data suggest that elevated BCKA levels found in obesity may contribute to pathologic cardiac hypertrophy via chronic activation of protein synthesis.


Explore Compound Types